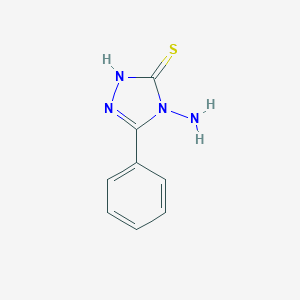

4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

Beschreibung

Significance of 1,2,4-Triazole (B32235) Heterocycles in Contemporary Medicinal Chemistry and Chemical Biology

The 1,2,4-triazole nucleus is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. researchgate.netimist.ma This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its versatile biological activities and its presence in numerous clinically significant drugs. nih.gov Triazole-containing compounds are known to exhibit a wide array of pharmacological properties, including antifungal, antibacterial, antiviral, anticancer, anticonvulsant, anti-inflammatory, and analgesic effects. imist.manih.govresearchgate.net

The biological versatility of the 1,2,4-triazole ring stems from its chemical properties. nih.gov It acts as an isostere for amide, ester, and carboxylic acid groups, allowing it to mimic these functionalities and interact with biological receptors with high affinity. nih.gov Key features contributing to its pharmacological prowess include its dipole character, capacity for hydrogen bonding, and structural rigidity. nih.gov

The significance of this heterocycle is underscored by its incorporation into a variety of marketed drugs. For instance, fluconazole (B54011) and itraconazole (B105839) are potent antifungal agents that function by inhibiting lanosterol (B1674476) 14α-demethylase, a key enzyme in fungal ergosterol (B1671047) biosynthesis. nih.gov Other examples include alprazolam (an anxiolytic), ribavirin (B1680618) (an antiviral), and rizatriptan (B1679398) (an antimigraine agent), highlighting the broad therapeutic scope of the 1,2,4-triazole core. globalresearchonline.netresearchgate.net

Overview of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol as a Privileged Scaffold for Molecular Design

This compound serves as a quintessential example of a privileged scaffold for designing new chemical entities. Its molecular architecture provides multiple reactive sites—the amino (-NH2) group at position 4, the thiol (-SH) group at position 3, and the phenyl ring at position 5—that can be readily modified to generate a large library of derivatives. dergipark.org.trresearchgate.net

The synthesis of this core nucleus typically involves a multi-step process starting from benzoic acid hydrazide. dergipark.org.trresearchgate.netresearchgate.net This hydrazide is reacted with carbon disulfide in an alkaline solution to form a potassium dithiocarbazinate salt, which is then cyclized with hydrazine (B178648) hydrate (B1144303) to yield the target this compound nucleus. dergipark.org.trresearchgate.netresearchgate.net

Researchers utilize this scaffold to explore structure-activity relationships (SAR). For example, the amino group can be condensed with various aldehydes to form Schiff bases, which can then be cyclized to create new heterocyclic systems. dergipark.org.trresearchgate.netresearchgate.net The thiol group offers another avenue for modification. These systematic modifications allow scientists to fine-tune the molecule's properties to enhance specific biological activities. researchgate.netbohrium.com

Research Trajectories and Academic Objectives Pertaining to the Compound

The primary research trajectory for this compound is the synthesis and biological evaluation of its novel derivatives. A major academic objective is the development of new antimicrobial agents to address the critical issue of drug resistance. dergipark.org.trbohrium.com Scientists synthesize series of compounds based on this scaffold and screen them against various pathogenic bacteria and fungi. dergipark.org.trbohrium.com

Studies have shown that derivatives of this compound exhibit moderate to good antimicrobial activity. bohrium.com Research has indicated that the presence of specific substituents, such as halogens (chloro, bromo) or a trichloromethyl group on the phenyl ring, can enhance antibacterial and antifungal efficacy. researchgate.netbohrium.com Conversely, acetylation of the amino group at the 4-position has been observed to decrease antibacterial activity. researchgate.net

Beyond antimicrobial applications, research objectives are expanding to investigate other potential therapeutic properties. For instance, some derivatives have been synthesized and evaluated for their antioxidant activity using methods like the DPPH free radical scavenging assay. researchgate.net The overarching goal is to systematically explore the chemical space around this versatile scaffold to identify lead compounds for the development of new therapeutic agents. dergipark.org.trbohrium.com

Detailed Research Findings

The following tables summarize key findings from studies on derivatives of this compound.

| Compound/Derivative | Target Organism | Activity/Observation | Reference |

|---|---|---|---|

| Derivatives with 4-chloro, 4-bromo, and 4-trichloromethyl groups on the phenyl ring | Various Bacteria & Fungi | Demonstrated good antimicrobial activity. | bohrium.com |

| Derivative with 4-trichloromethyl group | Bacteria | Exhibited the highest antibacterial activity, comparable to the standard drug ceftriaxone. | researchgate.net |

| Compounds with a free amino (-NH2) group at the 4-position | Bacteria | Showed moderate activity. | researchgate.netbohrium.com |

| Schiff base derivative (4c) | Candida albicans | Showed the highest activity against this fungal strain in one study. | dergipark.org.tr |

| Thiazolidinone derivative (5b) | Various concentrations | Was the most active antioxidant in an IC50 value comparison. | researchgate.net |

| Synthesis Step | Reactants | Product | Reference |

|---|---|---|---|

| Step 1: Hydrazide Formation | Methyl benzoate (B1203000) and Hydrazine hydrate | Benzoic acid hydrazide | dergipark.org.trresearchgate.net |

| Step 2: Salt Formation | Benzoic acid hydrazide, Carbon disulfide, Potassium hydroxide | Potassium dithiocarbazinate salt | dergipark.org.trresearchgate.netresearchgate.net |

| Step 3: Cyclization | Potassium dithiocarbazinate salt, Hydrazine hydrate | This compound | dergipark.org.trresearchgate.netresearchgate.net |

| Step 4: Schiff Base Formation | This compound, Various aldehydes | Schiff base derivatives | dergipark.org.trresearchgate.net |

| Step 5: Further Cyclization | Schiff base derivatives, Thioglycolic acid | Thiazolidinone derivatives | dergipark.org.trresearchgate.netresearchgate.net |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-3-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c9-12-7(10-11-8(12)13)6-4-2-1-3-5-6/h1-5H,9H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKNHZPGPLNUEPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177234 | |

| Record name | 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22706-11-2 | |

| Record name | 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22706-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022706112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Pathways for the 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Core Structure

The synthesis of the this compound nucleus is a well-documented multi-step process that begins with readily available precursors and culminates in a cyclization reaction to form the heterocyclic core.

Cyclization Reactions for the Formation of the Triazole Nucleus

The pivotal step in forming the this compound is the intramolecular cyclization of a suitable precursor. The most commonly employed method involves the refluxing of potassium dithiocarbazinate with hydrazine (B178648) hydrate (B1144303) in an aqueous medium. nepjol.infochemicalbook.comdergipark.org.tr During this reaction, the mixture's color changes, and hydrogen sulfide (B99878) gas is evolved as the triazole ring is formed. chemicalbook.com The reaction typically proceeds by heating the mixture for 3 to 4 hours. nepjol.infonih.govresearchgate.net Upon completion, the desired product is precipitated by cooling the reaction mixture and acidifying it with a strong acid, such as concentrated hydrochloric acid, followed by filtration and recrystallization from a suitable solvent like ethanol (B145695). chemicalbook.com

Precursor Chemistry and Intermediate Synthesis (e.g., Benzoic Acid Hydrazide, Potassium Dithiocarbazinate)

The successful synthesis of the target triazole is contingent on the preparation of key intermediates, namely benzoic acid hydrazide and potassium dithiocarbazinate.

Benzoic Acid Hydrazide: The synthesis of benzoic acid hydrazide typically starts from either benzoic acid or its ester, methyl benzoate (B1203000). nepjol.info In one common procedure, methyl benzoate is refluxed with hydrazine hydrate in an ethanol solution for several hours. nepjol.info Upon cooling, the benzoic acid hydrazide precipitates and can be collected and recrystallized. nepjol.info

Potassium Dithiocarbazinate: This crucial intermediate is prepared from benzoic acid hydrazide. The synthesis involves stirring a mixture of benzoic acid hydrazide, potassium hydroxide, and carbon disulfide in absolute ethanol. nepjol.infodergipark.org.tr The reaction is typically carried out over several hours, after which the potassium dithiocarbazinate salt precipitates and can be collected by filtration. nepjol.info This salt is often used in the subsequent cyclization step without further purification. nepjol.info

Table 1: Synthesis of Precursors and the Triazole Core

| Step | Starting Material(s) | Reagent(s) | Product | Typical Reaction Conditions |

|---|---|---|---|---|

| 1 | Methyl Benzoate | Hydrazine Hydrate, Ethanol | Benzoic Acid Hydrazide | Reflux for 4 hours |

| 2 | Benzoic Acid Hydrazide | Potassium Hydroxide, Carbon Disulfide, Absolute Ethanol | Potassium Dithiocarbazinate | Stirred for 16 hours |

Strategies for the Synthesis of Derivatives and Analogues

The this compound core possesses reactive sites, primarily the 4-amino group and the 3-thiol group, that are amenable to a variety of chemical modifications, allowing for the synthesis of a wide range of derivatives.

Condensation Reactions Leading to Schiff Bases

The primary amino group at the 4-position of the triazole ring readily undergoes condensation reactions with various aromatic aldehydes to form Schiff bases (azomethines). nepjol.infodergipark.org.trnepjol.info This reaction is typically carried out by refluxing the triazole with the desired aldehyde in an ethanol medium, often with a few drops of a catalytic acid like concentrated sulfuric acid or glacial acetic acid. nepjol.inforesearchgate.net The resulting Schiff bases often precipitate from the solution upon cooling and can be purified by recrystallization. nepjol.info A variety of substituted benzaldehydes have been used to generate a library of Schiff base derivatives. nih.govresearchgate.net

Table 2: Examples of Schiff Bases Derived from this compound

| Aldehyde Reactant | Schiff Base Product Name | Reaction Conditions | Reference |

|---|---|---|---|

| Benzaldehyde | 4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Ethanol, conc. H₂SO₄, reflux 3 hrs | nepjol.info |

| Furfuraldehyde | 4-(Furfuralideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Ethanol, Glacial Acetic Acid | nih.govresearchgate.net |

Cyclization of Schiff Bases to Thiazolidinone Derivatives

The Schiff bases derived from this compound can be further elaborated into other heterocyclic systems. A notable example is their cyclization with thioglycolic acid to produce thiazolidinone derivatives. dergipark.org.trchemmethod.comktu.edu.tr This reaction involves refluxing the Schiff base with thioglycolic acid in an inert solvent such as dry benzene (B151609) or dioxane, sometimes in the presence of a catalyst like zinc chloride. chemmethod.comktu.edu.tr The cycloaddition of the mercaptoacetic acid to the imine (C=N) bond of the Schiff base leads to the formation of the five-membered thiazolidinone ring. chemmethod.comscirp.org

Functional Group Modifications and Substituent Introduction (e.g., Alkylation, Acylation)

Beyond the formation of Schiff bases and their subsequent cyclization, the triazole core can be modified through reactions targeting the thiol and amino groups.

Alkylation: The thiol group (-SH) is a key site for functionalization, particularly through S-alkylation. The reaction of the triazole with alkyl halides in the presence of a base leads to the formation of S-substituted derivatives. researchgate.net For instance, alkylation with ethyl chloroacetate (B1199739) in the presence of sodium ethoxide in ethanol results in the exclusive formation of the S-alkylated product. researchgate.net This nucleophilic substitution reaction provides a straightforward method for introducing a variety of alkyl groups onto the sulfur atom. researchgate.netmdpi.com

Acylation: While less commonly detailed for this specific molecule in the provided context, the presence of the 4-amino group suggests that acylation reactions are also a viable derivatization strategy. For related 1,2,4-triazole (B32235) structures, acetylation of the amino group has been reported. researchgate.net Such reactions would typically involve treating the triazole with an acylating agent like an acid chloride or anhydride.

Table 3: Common Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Benzoic acid |

| Benzoic acid hydrazide |

| Benzoyl hydrazine |

| Carbon disulfide |

| Ethyl chloroacetate |

| Formaldehyde (B43269) |

| Gallic acid |

| Galloyl hydrazide |

| Hydrazine hydrate |

| Methyl benzoate |

| N-methylpiperazine |

| N-phenylpiperazine |

| Potassium dithiocarbazinate |

| Potassium hydroxide |

| Thioglycolic acid |

Mannich Base Derivativatization of the Triazole Core

The derivatization of the this compound core via the Mannich reaction represents a significant strategy for synthesizing a diverse range of related compounds. The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom, formaldehyde, and a primary or secondary amine, resulting in the formation of an aminomethyl derivative known as a Mannich base. oarjbp.com

In the context of 4-amino-1,2,4-triazole-3-thiones, the reaction can be directed to different sites. However, studies on analogous compounds, such as 4-amino-3-methyl-s-triazole-5-thiol, have shown that a common and effective approach involves a two-step process. First, the 4-amino group of the triazole is condensed with an aromatic aldehyde to form a Schiff base intermediate. These uncyclized Schiff's bases are then treated with formaldehyde and a primary or secondary amine in a suitable solvent like ethanol to afford the corresponding Mannich bases in good to excellent yields. nih.gov

This sequential approach is often preferred as direct Mannich reactions on the 4-amino-1,2,4-triazole-3-thiol (B7722964) nucleus can sometimes lead to cyclized byproducts, such as triazolo-thiadiazoles, without the incorporation of the desired amine. nih.gov Protecting the 4-amino group as a Schiff base effectively directs the aminomethylation to the N-H group of the triazole ring. For instance, research on related 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol involved refluxing the parent triazole with formaldehyde, followed by the addition of an appropriate amine to yield the desired Mannich bases. arabjchem.org Another strategy involves the temporary protection of the 4-amino group with a tert-butoxycarbonyl (Boc) group, which allows the Mannich reaction to proceed at the N2 position of the triazole ring, followed by deprotection to yield the final product. zsmu.edu.ua

The general synthetic route can be summarized as the reaction of the triazole with formaldehyde and a secondary amine, such as morpholine (B109124) or piperazine, typically refluxed in ethanol. oarjbp.comtandfonline.com The resulting Mannich bases are usually solid precipitates that can be easily isolated and purified by recrystallization. nih.gov

| Parent Triazole | Amine Reagent | Reaction Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 4-Anilino-5-phenyl-4H-1,2,4-triazole-3-thione | 2-Aminothiazole | Reflux in ethanol with formaldehyde | N-((Thiazol-2-ylamino)methyl) Mannich base | Data not specified | arabjchem.org |

| 4-Amino-3-methyl-4H-1,2,4-triazole-3-thiol (as Schiff base) | Piperidine | Ethanol, room temperature with formaldehyde | N-((Piperidin-1-yl)methyl) Mannich base | 90% | nih.gov |

| 4-Amino-3-methyl-4H-1,2,4-triazole-3-thiol (as Schiff base) | Morpholine | Ethanol, room temperature with formaldehyde | N-((Morpholin-4-yl)methyl) Mannich base | 92% | nih.gov |

| 5-Aryl-4-amino-1,2,4-triazole-3-thione (Boc-protected) | Various primary/secondary amines | Formalin in alcohol-dioxane | N-((Amino)methyl) Mannich base | Quantitative | zsmu.edu.ua |

Investigation of Thiol-Thione Tautomerism in Synthesis

The this compound molecule can exist in two tautomeric forms: the thione form and the thiol form. This phenomenon, known as thiol-thione tautomerism, is a type of prototropic tautomerism where a proton migrates between a nitrogen atom in the triazole ring and the exocyclic sulfur atom. The equilibrium between these two forms is a critical aspect of the compound's structure and reactivity. researchgate.net

Extensive research, including spectroscopic analyses and quantum chemical calculations, has been conducted to determine the predominant tautomeric form in different states (solid vs. solution) and environments. nih.govjocpr.comnih.gov The general consensus for 1,2,4-triazole-3-thione derivatives is that the thione form is the more stable and, therefore, the predominant species in both the solid state and in neutral solutions. nih.govresearchgate.net

Several spectroscopic techniques are instrumental in distinguishing between the thiol and thione tautomers:

Infrared (IR) Spectroscopy : The thione form is characterized by a strong C=S stretching vibration band typically found in the 1250–1340 cm⁻¹ region, along with N-H stretching bands between 3100–3460 cm⁻¹. Conversely, the thiol form would exhibit a weak but sharp S-H stretching band in the 2550–2650 cm⁻¹ range and N=C-S stretching bands at lower frequencies (1180–1230 cm⁻¹). oup.com The presence of strong N-H and C=S absorption bands and the absence of a distinct S-H band in experimental spectra provide strong evidence for the dominance of the thione form.

Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR spectra, the proton attached to the nitrogen (N-H) in the thione tautomer resonates at a significantly downfield chemical shift, typically in the range of 13–14 ppm. In contrast, the sulfhydryl proton (S-H) of the thiol form would appear much further upfield, around 1.1–1.4 ppm. oup.com In ¹³C NMR spectroscopy, the thione form displays a characteristic signal for the C=S carbon at approximately 169.0 ppm. oup.com

UV-Vis Spectroscopy : The electronic absorption spectra can also differentiate the tautomers. Thione forms generally exhibit an absorption maximum between 300 and 400 nm, which is attributed to the n-π* transition of the C=S chromophore. The thiol form, lacking this group, typically shows absorptions below 300 nm. researchgate.net

X-ray Crystallography : Crystal structure analysis of the related compound 4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione confirms its existence in the thione form in the solid state. The measured C-S bond length of 1.675 Å is consistent with a carbon-sulfur double bond. nih.gov

Computational studies using methods like Density Functional Theory (DFT) further support these experimental findings. nih.govresearchgate.net Gas-phase calculations consistently show that the thione tautomer is energetically more stable than the corresponding thiol form for 1,2,4-triazole-3-thione and its derivatives. nih.govresearchgate.net This stability is a key factor in its synthetic chemistry, as reactions will typically proceed from this more abundant tautomeric form.

| Spectroscopic Method | Thione Form (Dominant) | Thiol Form (Minor) | Reference |

|---|---|---|---|

| IR Spectroscopy (cm⁻¹) | ν(N-H): 3100-3460 ν(C=S): 1250-1340 | ν(S-H): 2550-2650 (weak, sharp) ν(N=C-S): 1180-1230 | oup.com |

| ¹H NMR Spectroscopy (ppm) | δ(N-H): ~13-14 | δ(S-H): ~1.1-1.4 | oup.com |

| ¹³C NMR Spectroscopy (ppm) | δ(C=S): ~169.0 | Data not typically observed due to low concentration | oup.com |

| UV-Vis Spectroscopy (nm) | λmax: 300-400 (n-π* transition) | λmax: <300 (π-π* transition) | researchgate.net |

| Quantum Chemical Calculations | Energetically more stable | Energetically less stable | nih.govresearchgate.net |

Investigations into Biological Activities

Antimicrobial Activity Profile

Derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have demonstrated a broad spectrum of antimicrobial activities. dergipark.org.trresearchgate.netistanbul.edu.tr The core nucleus is often modified to create Schiff bases and other derivatives, which are then screened against various pathogens. researchgate.netdergipark.org.trnih.gov

Numerous studies have confirmed the activity of this compound derivatives against Gram-positive bacteria. Schiff base derivatives, in particular, have shown strong antibacterial action against Staphylococcus aureus. nih.gov In one study, a novel series of Schiff bases derived from the parent compound exhibited strong antibacterial activity against S. aureus, with some derivatives showing efficacy superior or comparable to the standard drug streptomycin. nih.gov Another study found that certain thiazolidinone derivatives were effective against S. aureus ATCC 25923. dergipark.org.trktu.edu.tr

Derivatives have also been tested against other Gram-positive strains. For instance, some compounds showed moderate to good inhibition against Bacillus subtilis. connectjournals.com Research on related 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives demonstrated that compounds with specific substitutions on the phenyl ring were equipotent with ampicillin (B1664943) against B. subtilis and S. aureus. nih.gov

Table 1: Antibacterial Activity of this compound Derivatives Against Gram-Positive Bacteria

| Bacterial Strain | Derivative Type | Observation | Reference |

|---|---|---|---|

| Staphylococcus aureus | Schiff Bases | Strong activity, some superior to streptomycin. | nih.gov |

| Staphylococcus aureus | Thiazolidinone Derivatives | Promising activity observed. | dergipark.org.trktu.edu.tr |

| Bacillus subtilis | Substituted Derivatives | Moderate to good inhibition. | connectjournals.com |

| Staphylococcus aureus | 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol | Activity equipotent to ampicillin. | nih.gov |

The antibacterial spectrum of these compounds extends to Gram-negative bacteria, although efficacy can vary. In a screening of newly synthesized derivatives, some compounds were found to be effective against Pseudomonas aeruginosa ATCC 10145. dergipark.org.tr However, in a different study, a series of Schiff bases showed no positive results against Escherichia coli. nih.gov In contrast, other research on related 4-amino-1,2,4-triazole (B31798) derivatives indicated that certain compounds exhibited potent inhibitory effects against E. coli. nih.gov This suggests that specific structural modifications are crucial for activity against Gram-negative strains.

Table 2: Antibacterial Activity of this compound Derivatives Against Gram-Negative Bacteria

| Bacterial Strain | Derivative Type | Observation | Reference |

|---|---|---|---|

| Pseudomonas aeruginosa | Thiazolidinone Derivatives | Highest activity observed for one derivative. | dergipark.org.tr |

| Escherichia coli | Schiff Bases | No activity observed in this study. | nih.gov |

The investigation of antifungal properties has shown promising results, particularly against yeast-like fungi. Several synthesized derivatives of this compound have demonstrated activity against Candida albicans. dergipark.org.tr One specific Schiff base derivative showed the highest activity against Candida albicans ATCC 60193 in a comparative study. dergipark.org.tr However, other studies have reported that some derivatives were inactive against this particular strain, again highlighting the importance of specific substitutions for biological activity. nih.gov

Derivatives of this compound have also been evaluated against filamentous fungi. A study focusing on Schiff bases of the compound reported strong antifungal effects against Microsporum gypseum, with six derivatives showing activity superior to the standard drug ketoconazole. nih.gov In the same study, however, the compounds were not active against Aspergillus niger. nih.gov Conversely, other research on 5-substituted 4-amino-1,2,4-triazole-3-thiols found that some compounds had high inhibitory effects on the growth of Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. asianpubs.orgresearchgate.net

Table 3: Antifungal Activity of this compound Derivatives

| Fungal Strain | Derivative Type | Observation | Reference |

|---|---|---|---|

| Candida albicans | Schiff Base | Highest activity among tested compounds. | dergipark.org.tr |

| Microsporum gypseum | Schiff Bases | Strong effects, some superior to ketoconazole. | nih.gov |

| Aspergillus niger | Schiff Bases | No activity observed in this study. | nih.gov |

| Aspergillus niger | 5-substituted-4-amino-1,2,4-triazole-3-thiols | High inhibitory effects. | asianpubs.orgresearchgate.net |

Broader screenings have confirmed the diverse antimicrobial potential of this class of compounds. semanticscholar.orgresearchgate.net A series of novel derivatives synthesized from methyl benzoate (B1203000) and methyl salicylate (B1505791) were subjected to in vitro screening against four different bacterial and fungal strains, with preliminary results indicating that some possess promising activities deserving of further investigation. semanticscholar.org The synthesis of various derivatives, including Schiff bases and thiazolidinones, from the basic this compound nucleus has proven to be a fruitful strategy for developing compounds with promising activity against both bacteria and yeast-like fungi. dergipark.org.trresearchgate.netktu.edu.tr These studies underscore the versatility of the triazole-thiol scaffold in generating new antimicrobial agents.

Anticancer and Antitumor Potential

In addition to antimicrobial properties, derivatives of 4-amino-1,2,4-triazoles are recognized for their anticancer potential. researchgate.net Research has focused on synthesizing and evaluating the cytotoxic effects of these compounds against various human cancer cell lines.

A study on 1,2,4-triazole-3-thiol derivatives bearing a hydrazone moiety investigated their cytotoxicity against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. nih.govresearchgate.net The synthesized compounds were generally found to be more cytotoxic against the melanoma cell line. nih.gov Several hydrazone derivatives were identified as the most active compounds in 3D cell cultures, demonstrating moderate cytotoxicity with EC₅₀ values in the range of 2–17 µM. nih.gov One specific derivative, N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide, was noted for its ability to inhibit the migration of all tested cancer cells, suggesting its potential as an antimetastatic candidate. nih.gov

Another study successfully synthesized a novel 4-amino-1,2,4-triazole Schiff base derivative and evaluated its antitumor activity against human lung cancer (A549) and hepatocellular carcinoma (Bel7402) cells. nih.gov The results indicated that the compound significantly suppressed the proliferation of these cancer cell lines in a dose-dependent manner. nih.gov These findings highlight the potential of this compound as a lead structure for the development of new anticancer agents.

Table 4: Anticancer Activity of this compound Derivatives

| Cancer Cell Line | Derivative Type | Observation | Reference |

|---|---|---|---|

| Human Melanoma (IGR39) | Hydrazones | High cytotoxicity observed. | nih.govresearchgate.net |

| Breast Cancer (MDA-MB-231) | Hydrazones | Moderate cytotoxicity. | nih.govresearchgate.net |

| Pancreatic Carcinoma (Panc-1) | Hydrazones | Moderate cytotoxicity. | nih.govresearchgate.net |

| Lung Cancer (A549) | Schiff Base | Significant, dose-dependent proliferation suppression. | nih.gov |

In Vitro Cytotoxicity Assessments Against Human Cancer Cell Lines

Comprehensive searches of peer-reviewed scientific literature did not yield specific data regarding the in vitro cytotoxicity of this compound against human cancer cell lines. While the broader class of 1,2,4-triazole (B32235) derivatives has been extensively studied for anticancer properties, specific IC50 values and cytotoxic profiles for the parent compound, this compound, are not available in the reviewed literature.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through established in vitro assays. These studies have provided quantitative data on its ability to neutralize synthetic free radicals.

Free Radical Scavenging Capacity Evaluation (e.g., DPPH, ABTS Assays)

The free radical scavenging ability of this compound (AT) has been assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. In the DPPH assay, the compound demonstrated an ability to scavenge DPPH radicals, with a reported half-maximal inhibitory concentration (IC50) of 1.3 x 10⁻³ ± 0.2 x 10⁻³ M. Similarly, in the ABTS assay, which measures the capacity to neutralize ABTS radical cations, the compound showed an IC50 value of 4.7 x 10⁻⁵ ± 0.1 x 10⁻⁵ M. These findings indicate that this compound possesses free radical scavenging properties.

Antioxidant Activity of this compound

| Assay | IC50 Value (M) |

|---|---|

| DPPH | 1.3 x 10⁻³ ± 0.2 x 10⁻³ |

| ABTS | 4.7 x 10⁻⁵ ± 0.1 x 10⁻⁵ |

Comparative Analysis of Antioxidant Efficacy with Standard Compounds

In a comparative study, the antioxidant activity of this compound (AT) was evaluated alongside a structurally related compound, 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP). In the DPPH assay, AT exhibited a lower IC50 value (1.3 x 10⁻³ M) compared to AP (2.2 x 10⁻³ M), suggesting a higher efficacy in scavenging DPPH radicals. A similar trend was observed in the ABTS assay, where AT also showed a lower IC50 value (4.7 x 10⁻⁵ M) than AP (5.5 x 10⁻⁵ M), indicating superior neutralization of ABTS radical cations. However, a direct comparative analysis with widely recognized standard antioxidant compounds, such as ascorbic acid or Trolox, was not available in the reviewed literature for this specific compound.

Other Pharmacological Activities

Investigations into other potential pharmacological effects of this compound are limited.

Anti-inflammatory Properties

There is no specific experimental data available from in vitro or in vivo studies to confirm or quantify the anti-inflammatory properties of this compound. While the 1,2,4-triazole scaffold is a component of some molecules with anti-inflammatory effects, the activity of the unsubstituted parent compound has not been reported in the scientific literature reviewed.

Central Nervous System (CNS) Activities (e.g., Antianxiety, Antidepressant Effects)

Derivatives of 1,2,4-triazoles are recognized for their diverse pharmacological effects, including CNS-stimulating, antidepressant, and antianxiety properties. researchgate.net Research into Schiff base derivatives of 4-amino-5-substituted-1,2,4-triazole-3-thiones has shown notable antidepressant and anxiolytic activities. semanticscholar.org

One area of investigation involves the synthesis of α-amino-α-phenyl-o-tolyl-4H-triazoles, which have demonstrated moderate sedative and muscle-relaxing activity in mice. nih.gov While structurally distinct from the core compound, this research highlights the potential of the broader triazole class to influence the CNS. nih.gov Studies on benzylidene derivatives of 4-amino-5-(alkyl-, aryl-, heteryl)-1,2,4-triazole-3-thione have also been conducted to evaluate their antidepressant activity, indicating that modifications to the core structure can yield compounds with significant CNS effects. amanote.com

Antiviral Applications

The 1,2,4-triazole nucleus is a key component in a variety of compounds exhibiting significant antiviral activity. researchgate.netnih.gov While broad studies confirm the antiviral potential of the triazole class, specific research focusing solely on this compound is less detailed in the available literature. However, the general efficacy of triazole derivatives against various viruses underscores the potential of this specific compound as a candidate for antiviral drug development. researchgate.net

Antinociceptive Activity

The 1,2,4-triazole scaffold has been associated with antinociceptive (pain-relieving) properties. researchgate.net Investigations into various derivatives have confirmed this potential, although specific studies detailing the antinociceptive profile of this compound itself are not extensively documented in the provided search context. The established analgesic characteristics of the broader triazole family suggest this would be a viable area for future research.

Anticonvulsant Studies

The 1,2,4-triazole ring is a well-established pharmacophore in the development of anticonvulsant agents. researchgate.netbiomedpharmajournal.org Numerous studies have demonstrated that compounds incorporating this heterocyclic system possess a strong potential to prevent seizures. biomedpharmajournal.orgnih.gov

Research has been conducted on derivatives created through the heterocyclization of related compounds, such as 4-amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol, to produce annulated triazolo-thiadiazine structures. biomedpharmajournal.org One such derivative, 4-(6-phenyl-7H- semanticscholar.orgamanote.combiomedpharmajournal.orgtriazolo[3,4-b] researchgate.netsemanticscholar.orgbiomedpharmajournal.orgthiadiazin-3-yl)aniline, was evaluated in various experimental seizure models. biomedpharmajournal.org

Further studies have synthesized novel 3-amino-5-phenyl-4H-1,2,4-triazole derivatives and measured their ability to protect mice against convulsions induced by pentylenetetrazole (PTZ). nih.gov For instance, 3-amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole showed potent anticonvulsant activity, comparable to the standard drug diazepam. nih.gov Another study synthesized 1,3,4-thiadiazole (B1197879) derivatives, with the compound 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol showing significant activity in both PTZ and maximal electroshock (MES) tests. frontiersin.org

Table 1: Anticonvulsant Activity of Selected 1,2,4-Triazole Derivatives

| Compound | Test Model | Activity/Protection | Reference |

|---|---|---|---|

| 3-amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole | Pentylenetetrazole (PTZ) induced convulsions in mice | Potent activity (ED₅₀ = 1.4 mg/Kg), comparable to Diazepam (ED₅₀ = 1.2 mg/Kg) | nih.gov |

| 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol | PTZ and MES tests | Good activity (83% and 75% inhibition, respectively) at 20 mg/kg | frontiersin.org |

| Coumarin incorporated 1,2,4-triazole-5-thione derivative (Compound 63) | MES test | Protection from seizures at 30 mg/kg | nih.gov |

| Coumarin incorporated 1,2,4-triazole-5-thione derivative (Compound 63) | scPTZ screen | Active at 100 mg/kg | nih.gov |

Hypoglycemic Investigations

Derivatives of 4-alkyl-5-aryl-4H-1,2,4-triazole-3-thiols have been specifically investigated for their potential as hypoglycemic agents. acs.orgnih.gov These studies evaluate the ability of the compounds to lower blood glucose levels, a key therapeutic goal in the management of diabetes mellitus. nih.gov The research in this area points to the potential of the 5-phenyl-1,2,4-triazole-3-thiol structure as a foundation for developing new treatments for hyperglycemia. acs.org

Mechanistic Elucidations of Biological Action

Proposed Mechanisms of Antimicrobial Action

The antimicrobial activity of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives has been demonstrated against a range of bacteria and fungi. nih.govresearchgate.netdergipark.org.tristanbul.edu.tr The proposed mechanisms of action involve the targeting of essential cellular components and the disruption of vital biochemical pathways.

The efficacy of this compound as an antimicrobial agent is attributed to its interaction with specific molecular targets within microbial cells. In fungi, a primary proposed target is the enzyme lanosterol (B1674476) 14α-demethylase, a key player in the biosynthesis of ergosterol (B1671047). mdpi.com Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function. This mechanism is characteristic of azole antifungal agents.

In bacteria, while the precise targets are still under extensive investigation, it is suggested that derivatives of this triazole scaffold may interfere with enzymes essential for cell wall synthesis or nucleic acid replication. The structural features of the triazole ring, including the amino and thiol groups, are believed to facilitate binding to the active sites of these microbial enzymes.

The interaction of this compound with its molecular targets leads to the disruption of critical biochemical pathways.

Ergosterol Biosynthesis Pathway in Fungi: By inhibiting lanosterol 14α-demethylase, the compound blocks the conversion of lanosterol to ergosterol. mdpi.com This disruption leads to an accumulation of toxic sterol intermediates and a decrease in ergosterol levels, ultimately compromising the fungal cell membrane's structural integrity and fluidity. mdpi.com

Bacterial Cell Wall Synthesis and Other Pathways: It is hypothesized that this triazole derivative may interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall. This would weaken the cell wall, leading to cell lysis and bacterial death. Furthermore, there is potential for the disruption of other essential pathways, such as folate synthesis or protein synthesis, which are common targets for antimicrobial agents.

| Microorganism Type | Proposed Molecular Target | Biochemical Pathway Disrupted | Resulting Effect |

|---|---|---|---|

| Fungi | Lanosterol 14α-demethylase | Ergosterol Biosynthesis | Disruption of cell membrane integrity |

| Bacteria | Enzymes in cell wall synthesis | Peptidoglycan Synthesis | Cell lysis and death |

Proposed Mechanisms of Anticancer Activity

The anticancer properties of this compound and its derivatives are multifaceted, involving the induction of programmed cell death, inhibition of cancer-promoting enzymes, and interference with nucleic acid processes.

A significant proposed mechanism for the anticancer activity of this triazole involves the induction of apoptosis, or programmed cell death, in cancer cells. Research on related triazole derivatives suggests that these compounds can trigger both intrinsic and extrinsic apoptotic pathways. nih.gov This can involve the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

Furthermore, derivatives of this compound have been shown to cause cell cycle arrest, halting the proliferation of cancer cells at various phases of the cell cycle. For instance, some triazole hybrids have demonstrated the ability to arrest the cell cycle in the G0/G1 or G2/M phase, preventing the cells from proceeding with division and replication. nih.govtandfonline.com

The 1,2,4-triazole (B32235) scaffold is a known pharmacophore that can interact with and inhibit the activity of various enzymes that are crucial for cancer cell survival and proliferation.

Kinase Inhibition: Derivatives of 1,2,4-triazole have been identified as inhibitors of several protein kinases, including Epidermal Growth Factor Receptor (EGFR), CLK1, and DYRK1A. rsc.orgnih.govresearchgate.netbohrium.com These kinases are often overexpressed or hyperactivated in cancer cells and play a critical role in signaling pathways that promote cell growth, proliferation, and survival.

Topoisomerase Inhibition: Some triazole derivatives have been shown to inhibit topoisomerases I and II. nih.govacs.orgnih.gov These enzymes are essential for resolving DNA topological problems during replication and transcription. Their inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells.

Other Enzyme Targets: Research has also pointed to the inhibition of other enzymes like thymidine (B127349) phosphorylase and heparanase by triazole derivatives, which are involved in tumor angiogenesis and metastasis. dovepress.comresearchgate.net

| Enzyme Target | Role in Cancer Progression | Effect of Inhibition |

|---|---|---|

| Protein Kinases (e.g., EGFR) | Signal transduction for cell growth and proliferation | Blocks cancer cell signaling |

| Topoisomerases (I & II) | DNA replication and repair | Induces DNA damage and apoptosis |

| Thymidine Phosphorylase | Angiogenesis | Inhibits new blood vessel formation in tumors |

| Heparanase | Metastasis and angiogenesis | Reduces tumor invasion and spread |

The structural similarity of the triazole ring to purine (B94841) nucleobases suggests that this compound could potentially interfere with nucleic acid synthesis and function. This interference can occur through several proposed mechanisms:

Inhibition of de novo Purine Biosynthesis: The compound may act as an antimetabolite, inhibiting enzymes involved in the synthesis of purine nucleotides, which are the building blocks of DNA and RNA.

DNA Intercalation or Binding: The planar structure of the phenyl and triazole rings could allow the molecule to intercalate between DNA base pairs or bind to the grooves of the DNA helix, thereby disrupting DNA replication and transcription.

Induction of DNA Damage: As a consequence of topoisomerase inhibition, the compound can lead to the accumulation of DNA strand breaks, triggering a DNA damage response that can culminate in apoptosis. tandfonline.com

Mechanisms of Antioxidant Activity

The antioxidant action of this compound is primarily attributed to its ability to neutralize free radicals through specific chemical pathways. Theoretical and experimental studies have elucidated that its efficacy stems from its capacity to donate a hydrogen atom or an electron to a radical species, thereby stabilizing it. The primary mechanisms involved are the Hydrogen Atom Transfer (HAT) and the Single Electron Transfer (SET) pathways.

Role of Hydrogen Atom Transfer (HAT) Mechanism

The Hydrogen Atom Transfer (HAT) mechanism is considered the predominant pathway for the free radical scavenging activity of this compound. nih.gov This mechanism involves the direct transfer of a hydrogen atom from the antioxidant molecule to a free radical, effectively quenching the radical.

Theoretical calculations investigating the interaction between this compound and hydroperoxyl radicals (HOO•) have shown that the reaction proceeds predominantly via the HAT mechanism. nih.gov The key to this pathway is the bond dissociation enthalpy (BDE) of the hydrogen-donating groups within the molecule. A lower BDE indicates a weaker bond, making the hydrogen atom more easily abstractable by a radical. In the case of this triazole derivative, the hydrogen atoms of the amino (-NH2) and thiol (-SH) groups, as well as the N-H of the triazole ring, are the most likely candidates for donation. nih.gov

Studies have highlighted that the hydrogen atoms within the NH and NH2 groups are particularly flexible and susceptible to nucleophilic attacks, underscoring their crucial role in the radical scavenging process via HAT. nih.gov This process can be represented as: AT-H + R• → AT• + RH Where AT-H is the antioxidant molecule and R• is a free radical.

Contributions of Single Electron Transfer (SET) Pathway

While HAT is the principal mechanism, the Single Electron Transfer (SET) pathway also contributes to the antioxidant capacity of this compound. The SET mechanism, often conceptualized as a Single Electron Transfer followed by Proton Transfer (SET-PT), involves two steps. First, the antioxidant donates an electron to the free radical, forming a radical cation of the antioxidant and an anion of the radical. In the second step, the antioxidant radical cation releases a proton to neutralize the anion. nih.gov

The feasibility of the initial electron transfer is evaluated by the ionization potential (IP) of the antioxidant. A lower IP value suggests that an electron can be more easily removed. The subsequent deprotonation step is assessed by the proton dissociation enthalpy (PDE). Computational studies have determined the IP and PDE values for this compound in both the gas phase and in ethanol (B145695), a polar solvent. nih.gov The decrease in IP values in ethanol indicates that electron transfer is facilitated in polar environments. nih.gov

Below are the calculated thermodynamic parameters that are crucial for the SET-PT mechanism. nih.gov

| Parameter | Gas Phase (kcal/mol) | Ethanol (kcal/mol) |

|---|---|---|

| Ionization Potential (IP) | 182.8 | 127.2 |

| Proton Dissociation Enthalpy (PDE) | 325.2 (N1-H) | 273.8 (N1-H) |

The SET-PT mechanism can be summarized as follows:

Electron Transfer: AT-H + R• → [AT-H]•+ + R-

Proton Transfer: [AT-H]•+ → AT• + H+

Influence of Specific Functional Groups on Radical Quenching

The potent antioxidant activity of this compound is a direct consequence of the interplay between its specific functional groups: the 4-amino group, the 5-phenyl group, and the 3-thiol group.

The amino (-NH2) and thiol (-SH) groups are powerful electron-repelling (electron-donating) groups. nih.gov This electron-donating nature is crucial for antioxidant activity as it enhances the molecule's ability to donate both hydrogen atoms (in HAT) and electrons (in SET). The presence of these groups, particularly the labile hydrogens on the nitrogen and sulfur atoms, makes the molecule an effective radical scavenger. nih.gov

The phenyl group at the 5-position also plays a significant role. Comparative studies between this compound (AT) and its analogue 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) have shown that the phenyl-substituted compound (AT) exhibits superior free radical scavenging ability. nih.gov This is evidenced by its lower IC50 values in both DPPH (1.3 x 10⁻³ M for AT vs. 2.2 x 10⁻³ M for AP) and ABTS (4.7 x 10⁻⁵ M for AT vs. 5.5 x 10⁻⁵ M for AP) assays. nih.gov The phenyl group's ability to delocalize the unpaired electron of the resulting antioxidant radical through resonance contributes to the stability of this radical, thereby favoring the antioxidant reaction.

Structure Activity Relationship Sar Studies

Impact of Substituent Effects on the Phenyl Ring on Bioactivity

The phenyl ring at the 5-position of the triazole core is a critical site for modification, and the nature and position of substituents on this ring significantly modulate the biological activity of the derivatives. Studies have consistently shown that the introduction of specific functional groups can enhance the antimicrobial potency of the parent compound.

Research into the antibacterial properties of these derivatives has revealed that the presence of electron-withdrawing groups on the phenyl ring is particularly favorable. For instance, compounds featuring a 4-trichloromethyl group on the phenyl ring have demonstrated the highest antibacterial activity, with a Minimum Inhibitory Concentration (MIC) of 5 µg/mL, which is comparable to the standard drug ceftriaxone. nih.gov Similarly, derivatives with 4-chloro and 4-bromo substituents also exhibit good antibacterial efficacy. nih.gov The introduction of a chlorine atom, another electron-withdrawing group, to the phenyl ring at the C-5 position was found to increase antibacterial potency specifically against Gram-positive bacterial strains.

The following table summarizes the impact of various substituents on the phenyl ring on the antimicrobial activity of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.

| Substituent on Phenyl Ring | Position | Observed Impact on Bioactivity | Reference |

| -CCl₃ (Trichloromethyl) | 4 | Highest antibacterial activity (MIC = 5 µg/mL) | nih.gov |

| -Cl (Chloro) | 4 | Good antibacterial activity | nih.gov |

| -Br (Bromo) | 4 | Good antibacterial activity | nih.gov |

| -Cl (Chloro) | Any | Increased potency against Gram-positive bacteria |

Conversely, compounds with an unsubstituted phenyl ring tend to show poor activity against bacterial strains, underscoring the importance of substitution for enhancing bioactivity.

Influence of Modifications at the 4-Amino Position on Pharmacological Responses

The 4-amino group is another key functional group that plays a vital role in the pharmacological profile of these triazole derivatives. Its modification has been a common strategy for synthesizing new compounds with enhanced biological effects.

The presence of a free, unsubstituted primary amino (-NH₂) group at the 4-position is considered important for bioactivity. However, its conversion into other functional groups, particularly Schiff bases (azomethines), has proven to be a fruitful approach for generating highly active compounds. Schiff bases are synthesized through the condensation of the 4-amino group with various aldehydes. dergipark.org.tristanbul.edu.tr This modification not only extends the molecular framework but also introduces new electronic and steric features that can influence receptor binding.

The SAR of these Schiff base derivatives indicates that the nature of the substituent on the aromatic ring introduced via the aldehyde is crucial. The presence of halogen and nitro groups on the aromatic moiety of the Schiff base significantly enhances antibacterial activity. nih.gov For example, a derivative featuring a 3-nitrobenzylidene moiety at the 4-amino position showed the highest activity against Gram-positive bacteria like S. aureus and S. pyogenes, with activity equal to or greater than standard drugs like ampicillin (B1664943) and chloramphenicol. nih.gov

In contrast, acetylation of the 4-amino group has been shown to cause a decrease in antibacterial activity against most bacterial strains, suggesting that a free or appropriately substituted amino group is necessary for optimal interaction with biological targets. researchgate.net

The table below outlines the effects of modifications at the 4-amino position.

| Modification at 4-Amino Position | Substituent Details | Observed Impact on Bioactivity | Reference |

| Acetylation (-NHCOCH₃) | N/A | Decrease in antibacterial activity | researchgate.net |

| Schiff Base Formation (-N=CH-Ar) | Ar = Aromatic ring with halogen or nitro groups | Significant enhancement of antibacterial activity | nih.gov |

| Schiff Base Formation (-N=CH-Ar) | Ar = 3-Nitrobenzylidene | Highest activity against Gram-positive bacteria | nih.gov |

Role of the Thiol Group and Tautomeric Forms in Structure-Activity Relationships

The 3-thiol group and its tautomeric equilibrium with the thione form are fundamental to the biological activity of 1,2,4-triazole (B32235) derivatives. This phenomenon, known as thiol-thione tautomerism, allows the compound to exist in two interconvertible forms: the thiol form, containing a sulfhydryl (-SH) group, and the thione form, containing a thiocarbonyl (C=S) group.

Crystal structure analysis of a closely related compound, 4-Amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione, reveals a C=S bond length of 1.675 Å, which is in good agreement with the standard value for a thiocarbonyl group, indicating that the thione form is predominant in the solid state. nih.gov This tautomeric balance can be influenced by factors such as the solvent and pH, which in turn can affect the compound's interaction with biological systems.

The integrity of the thiol/thione moiety is often essential for activity. For instance, studies have shown that the presence of a free SH group is important for antibacterial action. researchgate.net Modifications such as acetylation at this position can lead to a decrease in activity, highlighting the role of this functional group as a key pharmacophore, potentially involved in hydrogen bonding or coordination with metallic ions in enzymes.

Conformational Analysis and Identification of Bioactive Conformations

X-ray crystallography studies on analogous structures offer valuable information. In the crystal structure of 4-Amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione, the triazole ring is strictly planar. nih.gov The attached phenyl ring is twisted relative to this plane, with a dihedral angle of 13.7°. nih.gov This slight twist suggests that while there is significant conjugation between the rings, the molecule is not entirely flat.

In another study involving a 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the triazole and indole (B1671886) rings were found to be twisted from each other by 12.64°. mdpi.com These findings suggest that the bioactive conformation of these molecules likely involves a nearly planar triazole core with an appended aryl group that is twisted out of the plane to a modest degree. This specific orientation could be critical for fitting into the active site of a target enzyme or receptor, allowing for optimal interactions of the phenyl ring, the 4-amino group, and the 3-thiol/thione moiety with their respective binding pockets. The presence of π–π stacking interactions has also been confirmed in related crystal structures, which may play a role in stabilizing the molecule within a biological target. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound were not detailed in the reviewed literature, the principles of QSAR are highly applicable to this class of compounds based on the available SAR data.

A QSAR study would typically involve calculating various molecular descriptors for a series of derivatives. These descriptors can be categorized as electronic (e.g., Hammett constants, atomic charges), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP). For instance, the observed enhancement of antibacterial activity by electron-withdrawing substituents on the phenyl ring (Section 5.1) could be quantified using electronic descriptors. A QSAR model could mathematically correlate the degree of electron withdrawal with the increase in MIC values.

Similarly, descriptors related to the size, shape, and hydrogen-bonding capacity of substituents at the 4-amino position (Section 5.2) could be used to model their influence on pharmacological responses. By generating a statistically significant equation, QSAR models can predict the activity of novel, unsynthesized compounds, thereby guiding the rational design of more potent derivatives and prioritizing synthetic efforts.

Spectroscopic Characterization and Computational Chemistry Investigations

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic analysis is fundamental to the characterization of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol. Techniques such as FTIR, NMR, Mass Spectrometry, and UV-Vis spectroscopy, complemented by elemental analysis, are routinely employed to verify its synthesis and purity. researchgate.netktu.edu.tr

FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum of this compound displays characteristic absorption bands that confirm its molecular structure. Key peaks include those corresponding to the stretching vibrations of the amino (NH₂) and thiol (S-H) groups.

Specifically, the FTIR spectrum shows significant absorption bands at approximately 3452 cm⁻¹ and 3298 cm⁻¹, which are indicative of the asymmetric and symmetric stretching vibrations of the primary amino group (N-H). researchgate.net The presence of the thiol group is confirmed by a distinct absorption band around 2595 cm⁻¹. researchgate.net Further analysis of the spectra of related derivatives also shows characteristic bands for aromatic C-H stretching (around 3112 cm⁻¹), aliphatic C-H stretching (around 2933 cm⁻¹), and C=N stretching of the triazole ring (around 1621 cm⁻¹). dergipark.org.tr

FTIR Spectral Data for this compound

| Functional Group | Vibrational Mode | **Absorption Band (cm⁻¹) ** |

|---|---|---|

| Amino (NH₂) | Asymmetric & Symmetric N-H Stretch | 3452, 3298 |

| Thiol (S-H) | S-H Stretch | 2595 |

| Aromatic C-H | C-H Stretch | ~3112 |

NMR spectroscopy provides detailed information about the hydrogen and carbon atomic environments within the molecule.

¹H-NMR: The proton NMR spectrum is crucial for identifying the different types of protons in the structure. For this compound, a characteristic singlet signal appears for the amino (NH₂) protons at approximately 5.761 ppm. researchgate.net A downfield singlet, observed at a chemical shift of around 13.751 ppm, is attributed to the thiol (S-H) proton, confirming the compound exists predominantly in its thiol tautomeric form in solution. researchgate.net The aromatic protons of the phenyl group typically appear as a multiplet in the range of 7.40-8.00 ppm.

¹³C-NMR: While specific ¹³C-NMR data for the parent compound is not extensively detailed in the available literature, studies on closely related derivatives provide insight into the expected chemical shifts. The carbon atoms of the triazole ring (C3 and C5) are expected to resonate at distinct downfield positions. For instance, in derivatives, these carbons appear around 150.00 ppm and 149.80 ppm. dergipark.org.tr The carbons of the phenyl ring would produce a series of signals in the aromatic region (typically 120-140 ppm). For example, in a derivative, aromatic carbon signals were observed at 140.11, 139.98, 130.22, 130.09, 129.85, 129.63, 129.00, 127.38, 126.41, 124.00, and 123.56 ppm. dergipark.org.tr

¹H-NMR Spectral Data Highlights

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| NH₂ (Amino) | ~5.76 | Singlet |

| S-H (Thiol) | ~13.75 | Singlet |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectra of triazole derivatives are characterized by absorption bands corresponding to π → π* and n → π* electronic transitions. For instance, Schiff base derivatives of this compound exhibit multiple absorption peaks. A derivative with a 4-dimethylaminobenzaldehyde moiety shows peaks at 213 nm, 259 nm, and 374 nm, which are attributed to transitions within the benzene (B151609) rings and the carbonyl group. researchgate.net Another derivative with a 4-bromobenzaldehyde (B125591) group displays peaks at 227 nm, 259 nm, and 307 nm. researchgate.net These transitions are characteristic of the conjugated systems present in the molecules.

Elemental analysis is a fundamental technique used to determine the empirical formula of a synthesized compound by measuring the percentage composition of its constituent elements. For this compound, with the molecular formula C₈H₈N₄S, the theoretical elemental composition can be calculated. Experimental findings for its derivatives consistently show a close correlation with the calculated values, typically within a ±0.4% margin, which validates the proposed structures. dergipark.org.tr

Theoretical Elemental Composition of C₈H₈N₄S

| Element | Symbol | Atomic Weight | Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.01 | 49.98 |

| Hydrogen | H | 1.008 | 4.19 |

| Nitrogen | N | 14.01 | 29.14 |

Advanced Computational Chemistry Studies

Computational chemistry, particularly using Density Functional Theory (DFT), offers profound insights into the molecular structure and electronic properties of triazole compounds. Although specific DFT studies on this compound are not widely published, research on analogous 1,2,4-triazole (B32235) derivatives provides a strong basis for understanding its properties.

These computational studies are used to calculate optimized molecular geometries, vibrational frequencies (to compare with experimental FTIR data), and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. For similar triazole derivatives, DFT calculations have shown that modifications to substituent groups can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's electronic behavior. For example, studies on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives calculated HOMO-LUMO energy gaps in the range of 4.618 to 5.637 eV. Such studies help in understanding the charge transfer interactions within the molecule and predicting its reactivity and potential applications in material science.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. For this compound and its derivatives, DFT calculations are employed to determine optimized geometries, vibrational frequencies, and electronic properties. nih.govresearchgate.net

Studies have shown that the thione tautomer of this compound is generally more stable than the thiol form, a finding that is consistent with experimental data from FT-IR and crystallographic analyses. researchgate.net DFT calculations help in understanding the distribution of electron density and identifying the most reactive sites within the molecule. This information is crucial for predicting how the molecule will interact with other chemical species. nih.gov Computational analyses, often performed at levels of theory like B3LYP/6-311G**, provide insights into bond lengths and angles, which are found to be in good agreement with experimental data. nih.gov

Table 1: Selected DFT-Calculated Parameters for Triazole Derivatives

| Parameter | Value | Reference |

| Energy Gap (HOMO-LUMO) | 4.618 eV (for a derivative) | nih.gov |

| Nature of Energy Gap | Indirect | nih.gov |

| Most Stable Tautomer | Thione | researchgate.net |

This table presents representative data from DFT studies on 1,2,4-triazole derivatives to illustrate the type of information obtained.

Molecular Docking Simulations for Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pnrjournal.compnrjournal.com For this compound and its analogues, docking simulations are used to explore their potential as inhibitors of various biological targets, such as enzymes and receptors. uobaghdad.edu.iqzsmu.edu.ua

These simulations help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the triazole derivative (the ligand) and the active site of the biological target. pnrjournal.compnrjournal.com For instance, derivatives of this compound have been docked into the active sites of enzymes to evaluate their binding affinity and potential as therapeutic agents. pnrjournal.compnrjournal.com The results of these studies can guide the design of new, more potent inhibitors.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. For complexes of 1,2,4-triazole derivatives with biological targets, MD simulations provide insights into the stability of the ligand-receptor complex and the dynamics of their interactions.

By simulating the movement of the complex over a period of time, researchers can assess the stability of the binding mode predicted by molecular docking. mdpi.com The root-mean-square deviation (RMSD) of the ligand and the protein's backbone are often monitored to evaluate the stability of the system. mdpi.com These simulations can reveal conformational changes in both the ligand and the receptor upon binding and can help to refine the understanding of the binding mechanism.

Frontier Molecular Orbital (FMO) Analysis in Reactivity and Bioactivity

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and more likely to engage in chemical reactions. nih.gov FMO analysis is used to understand the intramolecular charge transfer possibilities within the molecule, which is crucial for its electronic and optical properties. nih.gov For this compound derivatives, FMO analysis helps to correlate their electronic structure with their potential bioactivity.

Computational Investigation of Tautomerism and Isomerism

The 1,2,4-triazole-3-thiol ring system can exist in different tautomeric forms, primarily the thione and thiol forms. researchgate.netjocpr.com Computational methods, particularly DFT, are instrumental in determining the relative stabilities of these tautomers. researchgate.net

Studies have consistently shown that for this compound, the thione form is energetically more favorable than the thiol form in the gas phase. researchgate.net This is often confirmed by experimental techniques like HPLC-MS, which can identify the presence of both tautomers in solution, with the thione form being the major component. jocpr.com The ability of the molecule to exist in different tautomeric forms can have a significant impact on its biological activity, as one tautomer may have a higher affinity for a particular receptor or enzyme than another. researchgate.net

Coordination Chemistry and Metal Complex Formation

4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol as a Ligand

The compound this compound is a versatile ligand in coordination chemistry due to the presence of multiple heteroatoms with lone pairs of electrons that can be donated to a central metal ion. The molecule exists in tautomeric forms, the thiol and thione forms, which influences its coordinating behavior. ginekologiaipoloznictwo.com Its structural features allow it to form stable complexes with a variety of metal ions.

The structure of this compound offers several potential sites for coordination with metal ions. The primary donor atoms are the soft sulfur atom of the thiol/thione group and the hard nitrogen atoms of the triazole ring and the amino group. researchgate.net The possible coordination sites include:

The exocyclic sulfur atom of the thiol group (-SH). ginekologiaipoloznictwo.com

The nitrogen atom of the exocyclic amino group (-NH2). ginekologiaipoloznictwo.com

The nitrogen atoms at positions 1 and 2 within the 1,2,4-triazole (B32235) ring. ginekologiaipoloznictwo.com

The presence of both soft (sulfur) and hard (nitrogen) donor atoms allows this ligand to coordinate with a wide spectrum of metal ions. ginekologiaipoloznictwo.com

This compound typically acts as a bidentate ligand. nih.gov It contains a thioamide unit (S=C-N-N) that facilitates bidentate coordination to metal ions. ginekologiaipoloznictwo.com Coordination commonly occurs through the exocyclic sulfur atom (from the deprotonated thiol group) and a nitrogen atom, often from the exocyclic amino group. ginekologiaipoloznictwo.comnih.gov This mode of coordination results in the formation of a stable five-membered chelate ring with the metal ion, a thermodynamically favored arrangement. ginekologiaipoloznictwo.comnih.gov Due to the presence of multiple donor sites, it is considered a polydentate ligand, though bidentate coordination is frequently observed. ginekologiaipoloznictwo.com

Biological Activities of Coordinated Compounds

The coordination of this compound to metal ions can lead to new compounds with significant biological activities. Research has shown that the resulting metal complexes can exhibit enhanced efficacy compared to the free ligand, a principle often observed in medicinal inorganic chemistry.

For example, a series of transition metal complexes involving this ligand were evaluated for their cytotoxic activity against breast cancer cells (MCF-7) and non-tumorigenic breast cells (MCF-10a). ginekologiaipoloznictwo.com The study demonstrated that the Cadmium(II) and Zinc(II) complexes, in particular, exhibited notable anti-breast cancer activity. ginekologiaipoloznictwo.com The cytotoxic effects were assessed by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a substance needed to inhibit a biological process by 50%.

The table below presents the IC₅₀ values for selected metal complexes against the MCF-7 breast cancer cell line.

| Compound | Metal Ion | IC₅₀ (µg/mL) against MCF-7 |

| Complex IVc | Cd²⁺ | 12.5 |

| Complex IVe | Zn²⁺ | 25 |

These findings indicate that complexation with metal ions like Cd(II) and Zn(II) can impart significant cytotoxic properties to the this compound scaffold. ginekologiaipoloznictwo.com Similarly, complexes of Schiff bases derived from this triazole have shown antibacterial activity.

Enhancement of Antimicrobial Activity Upon Complexation

The coordination of this compound and its derivatives with metal ions has been shown to significantly enhance their antimicrobial activity. researchgate.net This potentiation is a recurring theme in the study of triazole-based ligands, where the resulting metal complexes exhibit greater efficacy against various microbial strains than the free ligand.

Research has demonstrated that the antimicrobial activity of Schiff bases derived from this compound is amplified upon coordination with metal ions such as copper(II), nickel(II), and zinc(II). researchgate.net Studies on the resulting complexes revealed a specific order of activity, with Cu(II) complexes showing the highest potency, followed by Ni(II) and then Zn(II) complexes. researchgate.net These complexes were found to be more active against the fungus Aspergillus niger than against bacterial strains. researchgate.net

Similarly, metal complexes of Schiff base ligands derived from related triazoles have been tested against both Gram-positive bacteria (Staphylococcus aureus, Streptococcus sp.) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa). uobabylon.edu.iq In these studies, complexes with ions like Zn(II), Cd(II), and Hg(II) were found to be effective against both types of bacteria to varying degrees, with mercury(II) complexes showing particularly high activity. uobabylon.edu.iq The chelation theory suggests that the polarity of the metal ion is reduced upon complexation due to the partial sharing of its positive charge with the donor groups of the ligand. This process increases the lipophilic nature of the central metal atom, which in turn facilitates the complex's penetration through the lipid layer of the microorganism's cell membrane, thereby enhancing its biological activity.

| Metal Ion | Ligand Type | Tested Organisms | Observed Activity/Potency Order | Reference |

|---|---|---|---|---|

| Cu(II), Ni(II), Zn(II) | Schiff base of 4-amino-5-phenyl-4H- researchgate.netginekologiaipoloznictwo.comresearchgate.net-triazole-3-thiol | Bacteria and Fungi (A. niger) | Cu(II) > Ni(II) > Zn(II); More active against A. niger | researchgate.net |

| Zn(II), Cd(II), Hg(II) | Schiff base of 4-amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol | Gram-positive and Gram-negative bacteria | Hg(II) complexes showed high activity | uobabylon.edu.iq |

| Ag(I) | 4-amino-4H-1,2,4-triazole | E. coli | Remarkable activity (MIC = 6.1 µg/mL), comparable to Gentamycin | mdpi.com |

Anticancer Efficacy of Metal-Triazole Complexes

The therapeutic potential of this compound extends to oncology, where its metal complexes have been investigated for their anticancer properties. The complexation with transition metals can lead to compounds with significant cytotoxic effects against various cancer cell lines.

A study involving the synthesis of a series of transition metal complexes with this compound evaluated their cytotoxic activity against the MCF-7 breast cancer cell line. ginekologiaipoloznictwo.com The complexes included those of Nickel(II), Cobalt(II), Cadmium(II), Chromium(III), and Zinc(II). The anticancer efficacy was assessed using the MTT assay, which measures cell viability. The results from this research indicate that these novel triazole-metal complexes possess potential as anti-breast cancer agents. ginekologiaipoloznictwo.com